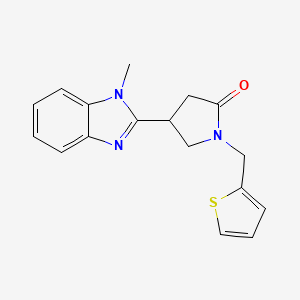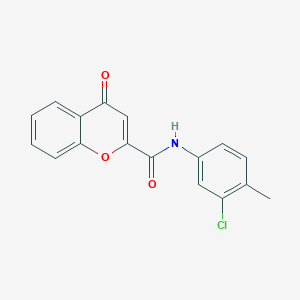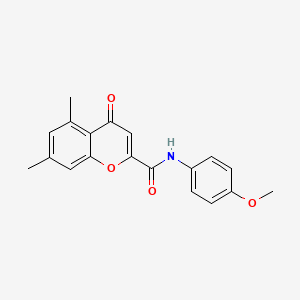
4-(1-methyl-1H-benzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a thiophene ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: Starting from an appropriate precursor, such as o-phenylenediamine, the benzodiazole ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific functional groups and reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Material Science: Possible applications in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action for 4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE: can be compared with other benzodiazole derivatives, thiophene-containing compounds, and pyrrolidinone derivatives.
Uniqueness
Structural Uniqueness: The combination of benzodiazole, thiophene, and pyrrolidinone moieties in a single molecule is relatively unique, potentially offering distinct chemical and biological properties.
Functional Uniqueness: The specific arrangement of functional groups may confer unique reactivity and interaction profiles, making it a valuable compound for various applications.
Conclusion
4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[(THIOPHEN-2-YL)METHYL]PYRROLIDIN-2-ONE is a complex and potentially valuable compound with applications in medicinal chemistry, organic synthesis, and material science. Its unique structure and reactivity make it an interesting subject for further research and development.
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H17N3OS/c1-19-15-7-3-2-6-14(15)18-17(19)12-9-16(21)20(10-12)11-13-5-4-8-22-13/h2-8,12H,9-11H2,1H3 |
InChI Key |
JGVQOMMQZLMSOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B11391883.png)
![8-(4-tert-butylphenyl)-10-(4-chlorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11391888.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11391901.png)

![6-(4-methoxyphenyl)-N-(2-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391908.png)


![ethyl {2-[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B11391932.png)
![5-butyl-2-(1-ethyl-1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11391937.png)
![4-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11391947.png)
![N-{5-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11391953.png)
![4-(3-ethoxy-4-propoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391954.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11391965.png)

